

Synthesis and Characterization of 2-(p-aminobenzamido)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(p-Aminobenzamido)pyridine

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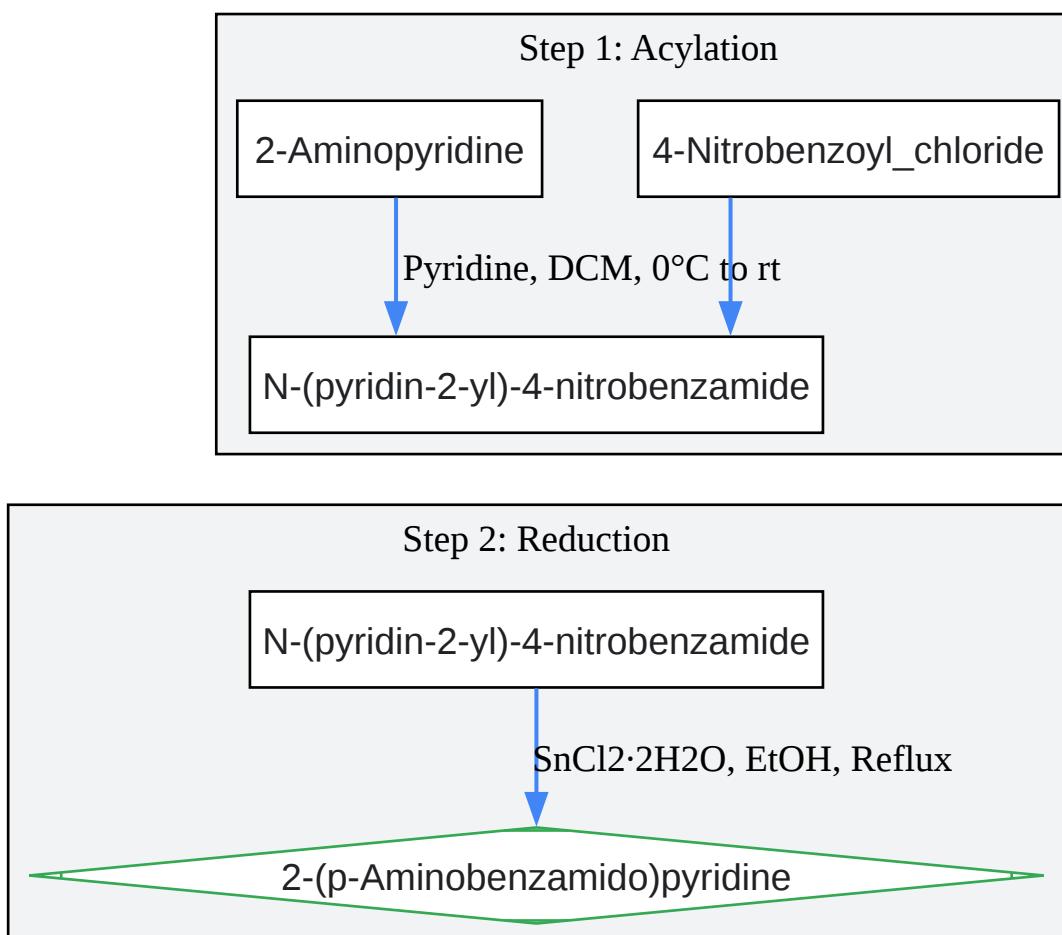
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-(p-aminobenzamido)pyridine**, with the IUPAC name N-(pyridin-2-yl)-4-aminobenzamide. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. This document outlines a reliable synthetic protocol, detailed experimental procedures, and a thorough characterization profile. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding and replication.

Synthesis of 2-(p-aminobenzamido)pyridine

A practical and widely applicable method for the synthesis of **2-(p-aminobenzamido)pyridine** involves a two-step process. The first step is the acylation of 2-aminopyridine with 4-nitrobenzoyl chloride to form the intermediate, N-(pyridin-2-yl)-4-nitrobenzamide. The subsequent step is the reduction of the nitro group to an amine using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.



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Caption: Synthetic workflow for **2-(p-aminobenzamido)pyridine**.

Experimental Protocols

Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide (Intermediate)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq.) to the solution, which acts as a base to neutralize the HCl byproduct.
- Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred solution of 2-

aminopyridine over 20-30 minutes.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(pyridin-2-yl)-4-nitrobenzamide as a solid.

Synthesis of 2-(p-aminobenzamido)pyridine (Final Product)

- Reaction Setup: In a round-bottom flask, suspend the synthesized N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq.) in ethanol.
- Addition of Reducing Agent: Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4-5 eq.) to the suspension.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours, or until TLC indicates the complete consumption of the starting material.
- Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
- Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **2-(p-aminobenzamido)pyridine**.

Characterization

The structure and purity of the synthesized **2-(p-aminobenzamido)pyridine** can be confirmed by various spectroscopic methods and physical property measurements.

Physical Properties

Property	Observed Value
Appearance	Off-white to pale yellow solid
Melting Point	Not available; expected to be a crystalline solid with a defined melting point.
Solubility	Soluble in polar organic solvents like DMSO and methanol.

Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in ppm for the hydrogen and carbon atoms of **2-(p-aminobenzamido)pyridine**.

Table 1: Predicted ^1H NMR Data (in DMSO-d₆)

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H _a	~10.2-10.4	Singlet	-
H ₁	~8.3-8.4	Doublet	~4.5-5.0
H ₂	~7.8-7.9	Triplet of d	~7.5-8.0, ~1.8
H ₃	~7.1-7.2	Doublet	~8.0-8.5
H ₄	~7.0-7.1	Triplet	~6.5-7.0
H ₅	~7.7-7.8	Doublet	~8.5-9.0
H ₆	~6.6-6.7	Doublet	~8.5-9.0
H ₇	~5.8-6.0	Singlet	-

Table 2: Predicted ^{13}C NMR Data (in DMSO-d₆)

Carbon Label	Chemical Shift (δ , ppm)
C ₁	~152-153
C ₂	~138-139
C ₃	~114-115
C ₄	~119-120
C ₅	~148-149
C ₆	~165-166
C ₇	~122-123
C ₈	~130-131
C ₉	~113-114
C ₁₀	~152-153

compound H₁ H₂ H₃ H₄ H₅ H₆ H_a H₇

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Caption: Structure of **2-(p-aminobenzamido)pyridine** with proton labels.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Primary Amine
3300 - 3250	N-H Stretch	Secondary Amide
1660 - 1680	C=O Stretch (Amide I)	Amide
1600 - 1580	N-H Bend	Amine
1540 - 1560	N-H Bend (Amide II)	Amide
1500 - 1400	C=C Aromatic Ring Stretch	Aromatic Rings
1300 - 1200	C-N Stretch	Amine, Amide

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₂ H ₁₁ N ₃ O
Molecular Weight	213.24 g/mol
Expected [M+H] ⁺ (m/z)	214.0975
Major Fragments (m/z)	120 (p-aminobenzoyl cation), 94 (2-aminopyridine cation)

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of **2-(p-aminobenzamido)pyridine**. The outlined two-step synthetic protocol is robust and relies on well-established chemical transformations. The comprehensive characterization data, including predicted NMR, IR, and MS values, serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development to confirm the successful synthesis and purity of this compound.

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